molecular formula C17H20N4O4S2 B2822141 N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide CAS No. 893148-81-7

N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

Cat. No.: B2822141
CAS No.: 893148-81-7
M. Wt: 408.49
InChI Key: JHLVGHWYXURTGN-UHFFFAOYSA-N
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Description

N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a useful research compound. Its molecular formula is C17H20N4O4S2 and its molecular weight is 408.49. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

  • Zinc Phthalocyanine Derivatives : A study synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, demonstrating their potential as Type II photosensitizers in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

  • Sulfonamide Derivatives with VEGFR-2 Inhibition : Novel sulfonamide derivatives carrying a 3,4-dimethoxyphenyl moiety were synthesized and evaluated for their anticancer activity against various cancer cell lines. Some derivatives showed significant cytotoxic effects and acted as vascular endothelial growth factor receptor (VEGFR)-2 inhibitors, suggesting their potential in cancer therapy (Ghorab et al., 2016).

Antidepressant and Anxiolytic Properties

  • Thiadiazole Derivatives : A series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives were synthesized and evaluated for their central nervous system activity. Some compounds exhibited significant antidepressant and anxiolytic properties, comparable to reference drugs, highlighting their therapeutic potential (Clerici et al., 2001).

Enzyme Inhibition for Therapeutic Applications

  • Human Carbonic Anhydrase Isoenzyme Inhibitors : Sulfonamide derivatives were designed, synthesized, and screened for their ability to inhibit human carbonic anhydrase isoenzymes, with some compounds showing modest inhibition potency. These findings suggest the potential for developing selective inhibitors for therapeutic applications (Mishra et al., 2016).

Antitubercular Agents

  • Oxadiazoles and Thiadiazoles as Antitubercular Agents : A new class of 5-substituted-2-[(3,5-dinitrobenzyl)sulfanyl]-1,3,4-oxadiazoles and 1,3,4-thiadiazoles demonstrated outstanding activity against Mycobacterium tuberculosis, including multidrug-resistant strains. These compounds exhibited selective antimycobacterial effects with low in vitro toxicity, making them promising candidates for antitubercular therapy (Karabanovich et al., 2016).

Properties

IUPAC Name

N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S2/c1-10(2)5-14(22)19-16-20-21-17(27-16)26-8-15(23)18-7-11-3-4-12-13(6-11)25-9-24-12/h3-4,6,10H,5,7-9H2,1-2H3,(H,18,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLVGHWYXURTGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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